molecular formula C7H6F2O2 B1306883 2,4-Difluoro-3-methoxyphenol CAS No. 886499-27-0

2,4-Difluoro-3-methoxyphenol

Cat. No.: B1306883
CAS No.: 886499-27-0
M. Wt: 160.12 g/mol
InChI Key: YKDVTFGQQQDBNM-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxyphenol is an organic compound with the molecular formula C7H6F2O2 It is a phenolic derivative characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methoxyphenol typically involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with methanol, followed by reduction of the nitro group to a hydroxyl group. The reaction conditions often include the use of a base such as sodium methoxide and a solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to remove the fluorine atoms, yielding a simpler phenolic structure.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Simplified phenolic compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-3-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to enhance thermal stability and flame resistance.

Comparison with Similar Compounds

  • 2,4-Difluoro-3-hydroxyphenol
  • 2,4-Difluoro-3-ethoxyphenol
  • 2,4-Difluoro-3-methylphenol

Comparison: 2,4-Difluoro-3-methoxyphenol is unique due to the presence of both fluorine atoms and a methoxy group, which impart distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

2,4-difluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDVTFGQQQDBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393396
Record name 2,4-Difluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-27-0
Record name 2,4-Difluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886499-27-0
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